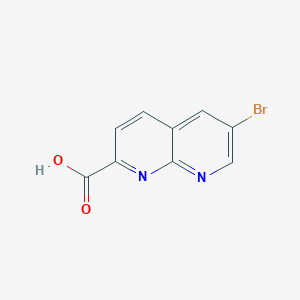

6-Bromo-1,8-naphthyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the naphthyridine core .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines, including this compound, have been studied extensively. These reactions include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.05 and a molecular formula of C9H5BrN2O2 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Reactivity

6-Bromo-1,8-naphthyridine-2-carboxylic acid serves as a precursor in the synthesis of various substituted 1,8-naphthyridines, highlighting its versatility in organic synthesis. For instance, its derivatives have been synthesized through decarboxylation processes and have shown potential in forming compounds with unique chemical reactions and spectral properties (Hawes & Wibberley, 1967). This versatility underscores its utility in developing new chemical entities with potential applications in materials science and pharmaceuticals.

Potential in Drug Discovery

While direct studies on this compound in drug discovery are not detailed, related research indicates that naphthyridine derivatives synthesized using similar bromo-naphthyridine carboxylic acids show significant cytotoxic activities against various cancer cell lines. Such activities suggest that derivatives of this compound might also possess valuable biological properties, warranting further investigation into their potential therapeutic applications (Bongui et al., 2005).

Safety and Hazards

Future Directions

The future directions in the research of 1,8-naphthyridines, including 6-Bromo-1,8-naphthyridine-2-carboxylic acid, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . There is also interest in exploring their diverse biological activities and photochemical properties for potential applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

6-bromo-1,8-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-3-5-1-2-7(9(13)14)12-8(5)11-4-6/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQSINOZRIPCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)

![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)

![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)

![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)

![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)

![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)

![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)